4-(Boc-aminomethyl)phenyl isothiocyanate
Overview
Description
4-(Boc-aminomethyl)phenyl isothiocyanate , also known by its synonyms such as tert-Butyl N-(4-isothiocyanatophenylmethyl)carbamate and BAMPITC , is a chemical compound with the empirical formula C₁₃H₁₆N₂O₂S . It is a novel protein microsequencing reagent that plays a crucial role in protein analysis. The compound features a masked amino group , which upon deblocking, renders the thiohydantoin susceptible to fluorogenic detection . This property allows for a significant increase in sensitivity compared to commonly used detection methods, such as UV-detection at 254 nm .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring substituted with a tert-butoxycarbonyl (Boc) group and an isothiocyanate functional group. The masked amino group is essential for its unique properties in protein sequencing. Refer to the SMILES notation: CC©©OC(=O)NCc1ccc(cc1)N=C=S .
Scientific Research Applications
Protein Microsequencing
4-(Boc-aminomethyl)phenyl isothiocyanate is utilized in protein microsequencing. This compound, as a modified phenylisothiocyanate, plays a role in fluorescent labeling during protein sequence analysis, enhancing sensitivity and detectability (L'italien & Kent, 1984).
Synthesis of Thioureidopeptides
It is involved in the synthesis of N-urethane-protected amino alkyl isothiocyanates from protected amino acids. These compounds are significant in peptidomimetics synthesis, particularly in the preparation of dithioureidopeptide esters (Sureshbabu et al., 2009).
Electrochemical Attachment to Glassy Carbon
This compound is also used for covalently tethering organic functionality to the surface of glassy carbon electrodes. It involves electrochemical reduction and is crucial for grafting organic functional arrangements onto surfaces (Chrétien et al., 2008).
Solid-Phase Synthesis of Peptide Amides
It plays a role in solid-phase synthesis of C-terminal peptide amides, indicating its importance in the development of novel methods for peptide synthesis (Hammer et al., 2009).
Fluorescent Probes
This compound is used in the development of fluorescent probes, specifically in the modification of boron dipyrromethene dyes. These dyes find applications in various fluorescence-based analytical methods (Ziessel et al., 2006).
Synthesis of Nonhydrolyzable Phosphotyrosyl Peptide Analogues
It is also significant in the synthesis of derivatives that are used for the solid-phase synthesis of peptides containing nonhydrolyzable phosphotyrosyl mimetics (Burke et al., 1993).
Micellar Electrokinetic Capillary Electrophoresis
This compound is relevant in the separation and analysis of amino acids using micellar electrokinetic capillary electrophoresis, demonstrating its role in analytical chemistry (Chu et al., 1997).
Synthesis of Novel Amino Acids
It is used in the synthesis of novel amino acids like N-Boc-4-Aminomethyl-L-phenylalanine, indicating its role in expanding the pool of available amino acids for research and pharmaceutical applications (Hartman & Halczenko, 1991).
Functionalized Fluorescent Dyes
This compound is crucial in the synthesis of functionalized fluorescent dyes, such as in the modification of boranil fluorophores for applications like protein labeling (Frath et al., 2012).
Enantioresolution in Chromatography
It is used in the pre-column derivatization of α-amino acids for their enantioresolution in chromatographic processes, demonstrating its utility in the separation of enantiomers (Chen, 2003).
Properties
IUPAC Name |
tert-butyl N-[(4-isothiocyanatophenyl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-13(2,3)17-12(16)14-8-10-4-6-11(7-5-10)15-9-18/h4-7H,8H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQIQTXXAATZOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350892 | |
Record name | BAMPITC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89631-74-3 | |
Record name | BAMPITC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Boc-aminomethyl)phenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.